BenchChemオンラインストアへようこそ!

(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid

Chiral synthesis Enantiomeric purity Pregabalin intermediate

(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid, also designated (S)-N-Boc-pregabalin or Boc-S-pregabalin (C₁₃H₂₅NO₄, MW 259.34 g/mol), is a chirally pure, N-Boc-protected gamma-amino acid derivative that serves as a critical penultimate intermediate in the synthesis of the anticonvulsant drug pregabalin (Lyrica®). The compound features a tert-butoxycarbonyl (Boc) protecting group on the primary amine of the (S)-configured 3-(aminomethyl)-5-methylhexanoic acid backbone, with the (3S) stereochemistry corresponding directly to the pharmacologically active (S)-pregabalin enantiomer.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 649748-09-4
Cat. No. B1526692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid
CAS649748-09-4
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO4/c1-9(2)6-10(7-11(15)16)8-14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyPYBXMFXUNZVYRB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methylhexanoic Acid (CAS 649748-09-4): Chiral Boc-Protected Pregabalin Intermediate for Enantioselective Synthesis


(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid, also designated (S)-N-Boc-pregabalin or Boc-S-pregabalin (C₁₃H₂₅NO₄, MW 259.34 g/mol), is a chirally pure, N-Boc-protected gamma-amino acid derivative that serves as a critical penultimate intermediate in the synthesis of the anticonvulsant drug pregabalin (Lyrica®) . The compound features a tert-butoxycarbonyl (Boc) protecting group on the primary amine of the (S)-configured 3-(aminomethyl)-5-methylhexanoic acid backbone, with the (3S) stereochemistry corresponding directly to the pharmacologically active (S)-pregabalin enantiomer [1]. Commercially supplied at ≥95% purity with storage at 2–8°C in sealed, dry conditions, this intermediate is employed in both solid-phase and solution-phase synthetic routes requiring orthogonal amine protection .

Why Generic Substitution of (3S)-3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methylhexanoic Acid Fails: Stereochemical and Orthogonal Protection Requirements


Substituting this compound with a racemic mixture, the (R)-enantiomer, unprotected pregabalin, or an alternative N-protected analog introduces distinct and quantifiable risks to downstream synthetic outcomes. Only the (S)-enantiomer yields the pharmacologically active pregabalin; the (R)-enantiomer is biologically inactive and cannot be efficiently recycled in most synthetic routes, making enantiomeric purity a gatekeeping specification for procurement . Furthermore, the Boc group provides acid-labile orthogonal protection that is stable to the basic conditions and hydrogenolysis steps commonly employed in multi-step pregabalin syntheses—a property not shared by Cbz-protected (hydrogenolysis-labile) or Fmoc-protected (base-labile) analogs, meaning that substituting the protecting group alters the entire synthetic sequence and can compromise intermediate stability and chiral integrity [1].

Quantitative Differentiation Evidence for (3S)-3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methylhexanoic Acid vs. Comparators


Stereochemical Configuration Determines Pharmacological Activity: (3S)-Boc-Pregabalin vs. (3R)-Enantiomer and Racemic Mixture

The (3S) configuration of this compound directly maps to (S)-pregabalin, the sole pharmacologically active enantiomer. In contrast, the (R)-enantiomer (3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid yields (R)-pregabalin, which is biologically inactive [1]. Racemic (±)-N-Boc-pregabalin would require an additional chiral resolution step, adding cost and reducing overall yield. In the patent literature, enantiomeric excess values exceeding 99% ee are routinely specified for intermediates on the (S)-pregabalin pathway, and the undesired (R)-enantiomer cannot be efficiently recycled and is typically discarded as waste [2]. This establishes a binary selection criterion: procurement of the stereochemically correct (3S)-Boc intermediate is mandatory for any synthetic route targeting active pharmaceutical ingredient (API)-grade pregabalin.

Chiral synthesis Enantiomeric purity Pregabalin intermediate Stereochemical integrity

Orthogonal Protection Stability: Boc vs. Cbz vs. Fmoc in Pregabalin Synthetic Routes

The Boc protecting group in this compound is stable to bases, nucleophiles, and catalytic hydrogenation conditions, but is quantitatively removed under acidic conditions (TFA or HCl). This orthogonality contrasts sharply with the Cbz (carboxybenzyl) group, which is cleaved by hydrogenolysis and therefore incompatible with catalytic hydrogenation steps commonly employed in pregabalin synthesis (e.g., nitrile reduction with Raney-Ni or sponge Ni catalysts) [1]. The Fmoc group, while acid-stable, is base-labile and cannot withstand the basic hydrolysis or saponification steps used in certain pregabalin routes. In solid-phase peptide synthesis (SPPS), Boc chemistry is well-established with stepwise deprotection yields typically exceeding 96% per cycle under TFA conditions . This orthogonal protection profile makes (3S)-Boc-pregabalin uniquely compatible with the hydrogenation-intensive synthetic pathways documented in the literature for pregabalin, whereas Cbz or Fmoc analogs would necessitate complete synthetic redesign.

Orthogonal protection Boc deprotection Cbz hydrogenolysis Fmoc base-lability Solid-phase peptide synthesis

Physicochemical Differentiation: Lipophilicity and Polarity of Boc-Pregabalin vs. Unprotected Pregabalin

The Boc protecting group substantially alters the physicochemical profile of the pregabalin scaffold. Computationally derived parameters for (3S)-Boc-pregabalin (CAS 649748-09-4) show a logP of 2.6481 and a topological polar surface area (TPSA) of 75.63 Ų . In contrast, unprotected pregabalin (CAS 148553-50-8) exhibits a logP of 1.12 and a PSA of 63.0–63.3 Ų [1]. This represents an approximately 1.5 log unit increase in lipophilicity, corresponding to an ~30-fold greater partitioning into organic solvents. This difference has practical consequences for liquid-liquid extraction during workup and for chromatographic retention on reversed-phase HPLC, where Boc-pregabalin is significantly more retained than the free amino acid, facilitating purification and analytical quantification of the protected intermediate.

LogP TPSA Lipophilicity Extraction efficiency Chromatographic retention

Boc Deprotection Efficiency with Stereoretention: Quantitative Yield and Enantiomeric Excess Data

The acidolytic removal of the Boc group from (3S)-Boc-pregabalin proceeds with near-quantitative stereochemical retention. In a validated patent process (US 9,422,230), Boc-deprotection of the protected intermediate (S)-6 using concentrated HCl in acetone at 55–65°C directly furnishes pregabalin hydrochloride with >99% enantiomeric excess and a measured specific rotation of [α]D = +7.8° (c 1.1, H₂O), consistent with the literature value of [α]D = +7.0° for enantiomerically pure pregabalin [1]. The overall process from commercially available starting material achieves a yield of 44–50% over multiple steps [1]. In comparison, Cbz deprotection via hydrogenolysis requires careful control to avoid over-reduction of other functionalities, while Fmoc deprotection under basic conditions can promote racemization at the β-stereocenter. The Boc strategy thus provides a combination of high deprotection efficiency and stereochemical fidelity that is essential for API manufacturing.

Boc deprotection Stereoretention Enantiomeric excess Pregabalin hydrochloride Process yield

Commercial Purity Specifications and Supplier Availability of (3S)-Boc-Pregabalin vs. Alternative Protected Intermediates

(3S)-Boc-pregabalin is commercially available from multiple reputable suppliers with a minimum purity specification of 95% (typically 95+%) as determined by HPLC . In contrast, the corresponding Cbz-protected analog, (S)-3-(((benzyloxy)carbonyl)amino)-5-methylhexanoic acid (CAS 118247-68-0), and Fmoc-protected variants are less widely stocked and often require custom synthesis. The commercial availability of (3S)-Boc-pregabalin from established vendors such as Sigma-Aldrich, ChemScene, CymitQuimica, and LeYan, with documented purity specifications and certificates of analysis, reduces procurement lead time and ensures batch-to-batch consistency . Recommended storage at 2–8°C in sealed, dry conditions ensures stability during transport and storage, whereas the unprotected free amino acid (pregabalin) is hygroscopic and requires more stringent moisture control.

Commercial purity Supplier specifications Quality control Procurement Intermediate sourcing

High-Value Application Scenarios for (3S)-3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methylhexanoic Acid Based on Quantitative Differentiation Evidence


API-Grade Pregabalin Manufacturing via Catalytic Hydrogenation Routes

Industrial manufacturers of pregabalin active pharmaceutical ingredient (API) requiring >99% enantiomeric purity should prioritize (3S)-Boc-pregabalin as the penultimate intermediate. The Boc group is uniquely stable under the catalytic hydrogenation conditions (H₂, Raney-Ni or sponge Ni) used to reduce the cyano precursor to the aminomethyl group, whereas the Cbz analog would be cleaved under identical conditions, and Fmoc analogs are incompatible with the basic workup. Following hydrogenation, Boc deprotection with HCl/acetone proceeds with >99% ee retention and delivers pregabalin hydrochloride directly, as documented in US Patent 9,422,230 [1]. This integrated protection-deprotection strategy eliminates the need for protecting group exchange and minimizes process steps, directly reducing manufacturing cost and waste.

Chiral Building Block for Solid-Phase Peptide Synthesis (SPPS) and Pregabalin-Derived Conjugates

Research groups synthesizing pregabalin-containing peptide conjugates or prodrugs benefit from the Boc group's compatibility with standard SPPS protocols. The orthogonal acid-lability of Boc (vs. Fmoc base-lability) enables sequential deprotection strategies in multi-protecting-group schemes. The increased lipophilicity (logP 2.65 vs. 1.12 for free pregabalin) facilitates resin loading in organic solvents and improves the chromatographic purification of protected intermediates. In the synthesis of novel pregabalin derivatives, N-protected pregabalin (e.g., Z-PGB or Boc-PGB) has been employed as the starting scaffold for coupling with amino sugars, adamantylamine, serotonin, and tryptamine to generate compounds evaluated in gabapentin receptor binding assays [2].

Analytical Reference Standard for Chiral Purity and Process Impurity Monitoring

Quality control laboratories supporting pregabalin API production require well-characterized, high-purity reference standards of both the desired (S)-Boc intermediate and its potential impurities. (3S)-Boc-pregabalin, with its defined computational physicochemical profile (TPSA 75.63, logP 2.6481) , distinct HPLC retention characteristics, and ≥95% commercial purity, serves as a reliable system suitability standard for reversed-phase HPLC methods monitoring Boc-protected intermediate purity and for chiral HPLC methods verifying enantiomeric excess. Its stability under recommended storage conditions (2–8°C, sealed, dry) ensures long-term reference standard integrity.

Enantioselective Route Scouting and Process Development for Generic Pregabalin

For generic pharmaceutical companies developing non-infringing pregabalin synthetic routes, (3S)-Boc-pregabalin represents a benchmark intermediate against which alternative protecting group strategies can be quantitatively compared. The documented Boc deprotection stereoretention (>99% ee) [1] and the well-characterized orthogonal protection profile provide a baseline for evaluating novel enzymatic or chemocatalytic approaches. The commercial availability of the compound at defined purity (≥95%) from multiple suppliers enables rapid route scouting without the delay and cost of custom intermediate synthesis, accelerating process development timelines.

Quote Request

Request a Quote for (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.